molecular formula C25H21NO4 B2502367 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid CAS No. 2138226-21-6

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Cat. No.: B2502367
CAS No.: 2138226-21-6
M. Wt: 399.446
InChI Key: MSBOCURKBAZTRR-UHFFFAOYSA-N
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Description

This compound (CAS: 2138226-21-6) is a fluorenylmethyloxycarbonyl (Fmoc)-protected tetrahydroisoquinoline derivative bearing a carboxylic acid group at the 6-position. It is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). Its molecular formula is C25H21NO4, with a molecular weight of 399.44 g/mol . The compound is commercially available at 97% purity and is priced at $714 per 1g .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)17-9-10-18-14-26(12-11-16(18)13-17)25(29)30-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,13,23H,11-12,14-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBOCURKBAZTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138226-21-6
Record name 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid typically involves the protection of the amino group of 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields the deprotected amino acid .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
The compound has been explored for its potential in synthesizing bioactive molecules. Its derivatives have been shown to exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies . The structural features of the tetrahydroisoquinoline core allow for modifications that can enhance biological activity and selectivity towards specific targets.

1.2 Neuroprotective Agents
Research indicates that derivatives of this compound may act as neuroprotective agents. Studies have suggested that tetrahydroisoquinolines can modulate neurotransmitter systems, which is crucial in developing treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's disease . The ability to cross the blood-brain barrier enhances its therapeutic potential.

Synthesis and Chemical Applications

2.1 Peptide Synthesis
Fmoc-L-Tic-OH is widely used in solid-phase peptide synthesis (SPPS) due to its protective group efficiency. The fluorenylmethoxycarbonyl (Fmoc) group allows for easy removal under mild conditions, facilitating the assembly of complex peptides . This application is particularly important in producing peptide-based drugs and vaccines.

2.2 Organic Synthesis
The compound serves as an intermediate in the synthesis of various organic compounds. Its reactive carboxylic acid group can participate in coupling reactions, leading to the formation of esters and amides, which are vital in creating diverse chemical entities for pharmaceutical applications .

Case Studies and Research Findings

StudyFindingsApplication
MDPI Study (2023)Demonstrated the synthesis of tetrahydroisoquinoline derivatives with enhanced biological activityPotential anti-inflammatory drugs
PubChem AnalysisHighlighted the structural properties and reactivity of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acidBuilding block for drug synthesis
Sigma-Aldrich ReportProvided data on the compound’s stability and reactivity under various conditionsUseful in synthetic methodologies

Mechanism of Action

The mechanism of action of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during the synthesis process. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural Isomers and Positional Analogs

(a) Fmoc-Tic-OH (CAS: 136030-33-6)
  • Structure: (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • Key Differences : The carboxylic acid group is at the 3-position instead of the 6-position .
  • Applications: Widely used in constrained peptide design due to its rigid tetrahydroisoquinoline scaffold.
  • Safety : Classified with hazard statements H315-H319-H335 (skin/eye irritation, respiratory irritation) .
(b) (R)- and (S)-Enantiomers of 1-Carboxylic Acid Derivatives
  • Example: (R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS: 204317-98-6).
  • Key Differences : Stereochemistry at the 1-position; the (R)-enantiomer may exhibit distinct biological activity compared to the (S)-form .

Halogen-Substituted Analogs

(a) 6-Fluoro Derivative (STA-AA12206-1GM)
  • Structure: 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
  • Key Differences : Fluorine substitution at the 6-position enhances metabolic stability and binding affinity in drug candidates .
  • Price : $173 per 250mg .
(b) 5-Bromo Derivative (CAS: 1344394-58-6)
  • Structure: (S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
  • Key Differences : Bromine at the 5-position; lacks the Fmoc group.
  • Price : $1805 per 1g .

Functional Group Variations

(a) Methylamino-Methoxy Derivatives
  • Example: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid (CAS: 2044710-58-7).
  • Key Differences: Incorporates a methylamino-methoxy side chain instead of a tetrahydroisoquinoline backbone.
  • Safety: Limited toxicity data; requires handling by trained professionals .
(b) Naphthalene-Based Analogs
  • Example: (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS: 333429-04-2).
  • Key Differences: Replaces the tetrahydroisoquinoline core with a tetrahydronaphthalene system.
  • Molecular Weight : 413.465 g/mol .

Comparative Data Table

Compound Name CAS No. Position of COOH Substituents Molecular Weight Price (1g) Key Applications
Target Compound 2138226-21-6 6 None 399.44 $714 SPPS, drug intermediates
Fmoc-Tic-OH 136030-33-6 3 None 399.44 $225 (50mg) Constrained peptides
6-Fluoro Derivative STA-AA12206 1 6-F 417.43 $173 (250mg) Enhanced stability
5-Bromo Derivative 1344394-58-6 3 5-Br 299.11 $1805 Halogenated scaffolds
(R)-1-COOH Derivative 204317-98-6 1 None 399.44 N/A Stereochemical studies

Biological Activity

The compound 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a derivative of tetrahydroisoquinoline, which has garnered interest in pharmaceutical research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N2O5C_{23}H_{26}N_{2}O_{5}, with a molecular weight of approximately 410.46 g/mol. The structure features a fluorenylmethoxycarbonyl group attached to a tetrahydroisoquinoline core, which is known for its diverse biological activities.

Research indicates that compounds similar to This compound may exhibit significant interactions with various biological targets:

  • Bcl-2 Family Proteins : These proteins are crucial in regulating apoptosis in cancer cells. Compounds derived from tetrahydroisoquinoline have been shown to inhibit Bcl-2 proteins, promoting apoptosis in cancer cells. For instance, studies have reported that certain derivatives exhibit binding affinities to Bcl-2 and Mcl-1 proteins while having minimal affinity for Bcl-X_L .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Antitumor Activity Inhibits cancer cell proliferation and induces apoptosis through Bcl-2 inhibition.
Neuroprotective Effects Potential to protect neuronal cells from damage due to oxidative stress.
Antimicrobial Properties Exhibits activity against various microbial strains, suggesting potential as an antibiotic.

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the efficacy of tetrahydroisoquinoline derivatives in inducing apoptosis in Jurkat cells through caspase activation . The lead compound showed an IC50 value of 5.2 µM against Bcl-2 proteins.
  • Neuroprotection : Research has suggested that similar compounds can mitigate neurodegenerative processes by reducing oxidative stress markers in neuronal cultures .
  • Antimicrobial Studies : Compounds structurally related to This compound have demonstrated significant antimicrobial activity against pathogens such as Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that preserve sensitive functional groups. Notably, derivatives with modifications at various positions on the tetrahydroisoquinoline core have been shown to enhance biological activity .

Q & A

Q. Tables for Key Data

Parameter Optimal Condition Reference
Storage Temperature2–8°C in inert atmosphere
Fmoc Deprotection Efficiency20% piperidine/DMF, 2 × 5 min
HPLC Mobile PhaseWater/acetonitrile + 0.1% TFA
Racemization ControlHATU/DIEA at 0°C

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